molecular formula C18H21N5O2S B12266551 7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12266551
M. Wt: 371.5 g/mol
InChI Key: IIBJJJDPTWVVOX-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under reflux conditions.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the thiadiazole ring and the piperidine moiety through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiadiazole moieties using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted products with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities .

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring but different core structures.

    Piperidine Derivatives: Compounds with piperidine moieties but different attached groups.

Uniqueness

What sets 7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone core, methoxy group, and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C18H21N5O2S/c1-12-20-21-18(26-12)22-7-5-13(6-8-22)10-23-11-19-16-9-14(25-2)3-4-15(16)17(23)24/h3-4,9,11,13H,5-8,10H2,1-2H3

InChI Key

IIBJJJDPTWVVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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